Quinoxaline-5,8-dicarboxylic acid
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Overview
Description
Quinoxaline-5,8-dicarboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with carboxylic acid groups at the 5 and 8 positions. Quinoxalines are known for their diverse biological activities and have significant applications in medicinal chemistry, materials science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-5,8-dicarboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction typically proceeds in the presence of catalysts such as zinc triflate or molecular iodine . Another method involves the use of transition-metal-free conditions, which are more environmentally friendly and cost-effective .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-5,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activities.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Scientific Research Applications
Quinoxaline-5,8-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoxaline-5,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, these compounds can modulate signaling pathways related to inflammation and immune response .
Comparison with Similar Compounds
Quinoxaline: The parent compound of quinoxaline-5,8-dicarboxylic acid, lacking the carboxylic acid groups.
Pyrazine: A simpler nitrogen-containing heterocycle with similar structural features.
Pyridopyrazine: A fused ring system with additional nitrogen atoms, offering different biological activities.
Uniqueness: this compound is unique due to the presence of carboxylic acid groups, which enhance its solubility and reactivity.
Properties
CAS No. |
569660-09-9 |
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Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
quinoxaline-5,8-dicarboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-9(14)5-1-2-6(10(15)16)8-7(5)11-3-4-12-8/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
BDKLYPXIJUUCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)N=CC=N2)C(=O)O |
Origin of Product |
United States |
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